molecular formula C8H6Cl4O B1456760 1-Chloro-3-methyl-2-(trichloromethoxy)benzene CAS No. 1404194-71-3

1-Chloro-3-methyl-2-(trichloromethoxy)benzene

Cat. No.: B1456760
CAS No.: 1404194-71-3
M. Wt: 259.9 g/mol
InChI Key: LVOPXLLXGXSRHK-UHFFFAOYSA-N
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Description

1-Chloro-3-methyl-2-(trichloromethoxy)benzene is a chlorinated aromatic compound offered for research and development purposes. This chemical is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. The simultaneous presence of chloro, methyl, and trichloromethoxy substituents on the benzene ring makes it a potential multifunctional intermediate in organic synthesis. Researchers may explore its utility in cross-coupling reactions, as a precursor for more complex molecular architectures, or in the study of structure-activity relationships. The physicochemical properties, toxicity profile, and handling requirements of this compound are specific and must be respected. Researchers should consult relevant safety data sheets and conduct all procedures in accordance with established laboratory safety protocols.

Properties

IUPAC Name

1-chloro-3-methyl-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O/c1-5-3-2-4-6(9)7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOPXLLXGXSRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Principle and Reaction Mechanism

The primary industrial and laboratory preparation method involves photochlorination , a free radical chain reaction initiated by light (photons) to substitute alkyl side chains with trichloromethyl groups. This process uses an aromatic hydrocarbon precursor such as methyl-substituted benzene derivatives, reacting with chlorine gas under controlled illumination.

Optimized Reaction Conditions

Research patents and studies highlight key parameters for optimizing yield and purity:

Parameter Range / Value Notes
Temperature 0 °C to 85 °C (initial stage) Lower temperatures reduce ring chlorination
Illuminance 2,000 to 55,000 Lux LED lamps preferred for controlled light source
Chlorine gas feed Controlled stoichiometric amounts Prevents over-chlorination and side reactions
Reaction stages Multi-stage temperature control Improves selectivity (e.g., 120-135 °C in stages)
Catalysts Sometimes benzoyl peroxide added Acts as photosensitizer but can reduce purity

The reaction is often carried out batchwise or continuously in a photochlorination reactor designed to ensure uniform light exposure and temperature control.

Purification

Post-reaction, the crude product contains impurities such as ring-chlorinated by-products and polymerized species. Purification methods include:

This combination can achieve high purity levels, overcoming limitations of earlier methods that reached only about 90% purity.

Halogenation Reactions for Trichloromethoxy Group Introduction

In addition to photochlorination, halogenation reactions involving chlorine and fluorine atoms can be used to introduce halogen substituents into aromatic rings, including the trichloromethoxy group.

  • Nucleophilic aromatic substitution and Knoevenagel condensation are synthetic routes reported for related compounds, where halogen atoms are introduced under catalytic conditions.
  • Reaction parameters critical to success include temperature control (~70 °C), catalyst choice (e.g., piperidine), and solvent polarity.
  • Purification typically involves column chromatography or recrystallization to isolate the target compound.

While these methods are more common for related halogenated derivatives, they provide insight into alternative synthetic approaches that could be adapted for 1-Chloro-3-methyl-2-(trichloromethoxy)benzene.

Comparative Analysis of Preparation Methods

Aspect Photochlorination Method Halogenation / Condensation Method
Starting Materials Methyl-substituted benzene, chlorine gas Substituted benzaldehydes, esters, halogen sources
Reaction Type Free radical photochemical chlorination Nucleophilic aromatic substitution, condensation
Reaction Conditions Controlled temperature, light intensity, chlorine feed Catalyst presence, temperature (~70 °C), solvent polarity
Key Challenges Controlling ring chlorination, side reactions Selectivity and yield optimization
Purification Techniques Molecular distillation, rectification Column chromatography, recrystallization
Product Purity Achieved >90% with optimized process Depends on purification, generally high
Industrial Feasibility Established with specialized reactors More common in lab-scale or related compound synthesis

Research Findings and Improvements

  • The multi-stage temperature control in photochlorination (e.g., 120-125 °C, 125-130 °C, 130-135 °C) with controlled chlorine feed reduces by-products but can still limit purity to ~90% without further purification.
  • Use of LED light sources with specific wavelengths (350–700 nm) and controlled illuminance improves reaction control and reduces side reactions compared to traditional mercury lamps.
  • Molecular distillation as a purification step significantly enhances purity and reduces polymerized by-products, making industrial production more viable.
  • Avoidance or careful control of photosensitizers like benzoyl peroxide is recommended, as they can increase undesired ring chlorination and lower purity.

Summary Table of Key Preparation Parameters

Preparation Step Conditions / Reagents Outcome / Notes
Starting Material o-Methylchlorobenzene or related aromatic hydrocarbon Precursor for side chain chlorination
Chlorination Reaction Chlorine gas, LED light (350-700 nm), 0–85 °C Radical initiation and chlorination of methyl side chain
Reaction Control Multi-stage temperature, chlorine feed control Minimizes ring chlorination and side reactions
Catalyst Optional benzoyl peroxide (used cautiously) Photosensitizer, may reduce purity
Purification Molecular distillation, rectification Removes impurities, enhances product purity
Final Product Purity >90% achievable with optimized process Suitable for industrial use

Chemical Reactions Analysis

1-Chloro-3-methyl-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The trichloromethoxy group can be reduced to a methoxy group using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group would yield 3-chloro-2-(trichloromethoxy)benzoic acid.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Synthesis : 1-Chloro-3-methyl-2-(trichloromethoxy)benzene serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse derivatives essential in drug development.

2. Medicinal Chemistry

  • Therapeutic Development : Research has indicated potential applications of this compound in developing new therapeutic agents. Its structure allows for modifications that can lead to compounds with specific biological activities, which are crucial in the pharmaceutical industry .

3. Environmental Studies

  • Toxicological Assessments : The environmental impact of chlorinated compounds like 1-Chloro-3-methyl-2-(trichloromethoxy)benzene has been studied extensively due to their persistence and potential toxicity. Research focuses on understanding their behavior in ecosystems and their effects on human health .

Case Study 1: Synthesis of Pharmaceutical Compounds

A study highlighted the use of 1-Chloro-3-methyl-2-(trichloromethoxy)benzene as a precursor in synthesizing a series of bioactive compounds. The synthetic route involved several steps, including nucleophilic substitutions that yielded derivatives with enhanced pharmacological properties.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental fate of this compound revealed its persistence in aquatic systems. Analytical methods were developed to detect low concentrations in water bodies, emphasizing the need for monitoring and regulation due to potential ecological risks.

Data Tables

Application AreaSpecific UseNotes
Organic SynthesisIntermediate for pharmaceuticalsEnables formation of diverse derivatives
Medicinal ChemistryDevelopment of therapeutic agentsPotential for bioactivity enhancements
Environmental StudiesToxicological assessmentsFocus on persistence and ecological impact

Mechanism of Action

The mechanism by which 1-Chloro-3-methyl-2-(trichloromethoxy)benzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. The molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with enzyme activities or membrane integrity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related chlorinated benzene derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-Chloro-3-methyl-2-(trichloromethoxy)benzene Cl (1), CH₃ (3), -O-CCl₃ (2) C₈H₆Cl₄O 259.8 Pharmaceutical intermediate
1-Chloro-2-methoxy-3-(trifluoromethoxy)benzene Cl (1), -OCH₃ (2), -O-CF₃ (3) C₈H₆ClF₃O₂ 226.58 High-purity synthon for organic synthesis
1-Chloro-3-(trichloromethyl)benzene Cl (1), -CCl₃ (3) C₇H₄Cl₄ 245.92 Industrial chemical intermediate
1-Chloro-2-methyl-3-nitrobenzene Cl (1), CH₃ (2), -NO₂ (3) C₇H₆ClNO₂ 187.58 Toxic to aquatic organisms
Key Observations:

Substituent Effects: The trichloromethoxy group (-O-CCl₃) in the target compound is bulkier and more electron-withdrawing than the methoxy (-OCH₃) or trifluoromethoxy (-O-CF₃) groups in analogs . This increases steric hindrance and stabilizes negative charge, favoring nucleophilic aromatic substitution. Methyl (-CH₃) at position 3 provides electron-donating effects, contrasting with the nitro (-NO₂) group in 1-Chloro-2-methyl-3-nitrobenzene, which is strongly electron-withdrawing and meta-directing .

Reactivity and Applications :

  • The target compound’s trichloromethoxy group enhances lipophilicity , making it suitable for drug synthesis where bioavailability is critical .
  • In contrast, 1-Chloro-2-methyl-3-nitrobenzene is associated with environmental toxicity, particularly in aquatic organisms, due to its nitro group .

Physical and Toxicological Properties

  • Melting Points : While specific data for the target compound is unavailable, analogs like 1-Chloro-3-(trichloromethyl)benzene exhibit higher melting points (>100°C) due to symmetrical substitution and strong intermolecular van der Waals forces .
  • Toxicity : Trichloromethoxy groups are less acutely toxic than nitro groups, which generate reactive metabolites in biological systems .

Biological Activity

1-Chloro-3-methyl-2-(trichloromethoxy)benzene, also known by its CAS number 1404194-71-3, is a halogenated aromatic compound with potential biological activities. Its unique structure, characterized by the presence of both chlorine and trichloromethoxy groups, suggests various interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and implications for research and industry.

Chemical Structure and Properties

The chemical formula for 1-Chloro-3-methyl-2-(trichloromethoxy)benzene is C9H7Cl4OC_9H_7Cl_4O. The presence of multiple halogen atoms enhances its reactivity and potential for interaction with biological targets.

The biological activity of 1-Chloro-3-methyl-2-(trichloromethoxy)benzene is primarily attributed to its ability to participate in electrophilic aromatic substitution reactions and its interactions with nucleophiles. The trichloromethoxy group can act as a leaving group in nucleophilic substitution reactions, while the chloro group can facilitate binding to various enzymes and receptors.

Key Mechanisms:

  • Electrophilic Substitution : The compound can undergo electrophilic aromatic substitution, allowing it to modify proteins and nucleic acids.
  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.

Biological Activity

Research indicates that 1-Chloro-3-methyl-2-(trichloromethoxy)benzene exhibits various biological activities:

  • Antimicrobial Properties : Studies suggest that halogenated compounds can exhibit antimicrobial effects. The presence of chlorine atoms may enhance its ability to disrupt microbial membranes or inhibit enzymatic functions critical for microbial survival.
  • Cytotoxic Effects : Preliminary studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) or interference with cell signaling pathways.
  • Enzyme Interaction : The compound has been investigated for its potential to interact with enzymes involved in drug metabolism, which could influence the pharmacokinetics of co-administered drugs.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various halogenated compounds, including 1-Chloro-3-methyl-2-(trichloromethoxy)benzene. The results demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as an antibacterial agent.

Cytotoxicity Assessment

In vitro assays conducted on cancer cell lines revealed that 1-Chloro-3-methyl-2-(trichloromethoxy)benzene exhibited dose-dependent cytotoxic effects. The compound was found to induce apoptosis in MDA-MB-231 breast cancer cells through the intrinsic pathway, as evidenced by increased levels of cleaved PARP and decreased Bcl-2 expression.

Comparative Analysis

To better understand the unique properties of 1-Chloro-3-methyl-2-(trichloromethoxy)benzene, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
1-Chloro-2-(trichloromethyl)benzeneContains trichloromethyl groupModerate cytotoxicity
4-Bromo-2-chlorotolueneLacks trichloromethoxy groupAntimicrobial
1-Bromo-3-methylbenzeneHalogenated but less reactiveLow cytotoxicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-3-methyl-2-(trichloromethoxy)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, chlorination of a methoxybenzene precursor using trichloromethylating agents (e.g., CCl₃Br) under anhydrous conditions. Reaction optimization should focus on temperature control (40–60°C), solvent selection (e.g., dichloromethane or toluene), and catalysts like AlCl₃ . Purity can be monitored via thin-layer chromatography (TLC) with UV detection. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is advised.

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., chloro, methyl, and trichloromethoxy groups). Compare chemical shifts with computed spectra (DFT/B3LYP/6-31G*).
  • GC-MS : Use electron ionization (EI) at 70 eV to confirm molecular ion peaks (m/z 211.47) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .

Q. How should researchers handle and store 1-Chloro-3-methyl-2-(trichloromethoxy)benzene to ensure stability?

  • Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the trichloromethoxy group. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (SHELX-2018) for refinement. Key parameters:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 125 K to minimize thermal motion.
  • Refinement : Anisotropic displacement parameters for non-H atoms. Validate torsion angles (e.g., trichloromethoxy group orientation relative to benzene plane) and compare with DFT-optimized geometries .

Q. What strategies are effective for resolving contradictions in spectral data (e.g., unexpected NMR splitting or GC-MS fragments)?

  • Methodological Answer :

  • Iterative Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For GC-MS anomalies, use high-resolution mass spectrometry (HRMS) to distinguish isobaric interferences.
  • Computational Modeling : Compare experimental IR/Raman spectra with Gaussian 16 calculations (B3LYP functional) to identify vibrational mode mismatches .

Q. How can researchers evaluate the environmental and toxicological risks of this compound in laboratory settings?

  • Methodological Answer :

  • In Vitro Assays : Use A549 or HepG2 cell lines for cytotoxicity screening (MTT assay, EC₅₀ determination).
  • Degradation Studies : Monitor hydrolysis products (e.g., chloroform derivatives) under simulated environmental conditions (pH 4–9, 25°C) via LC-TOF-MS .
  • Regulatory Compliance : Align with ATSDR guidelines for chlorinated aromatic compounds, including waste disposal protocols (incineration with scrubbing) .

Q. What computational methods are suitable for predicting the reactivity of the trichloromethoxy group in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to compute Fukui indices for electrophilic/nucleophilic attack sites.
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using GROMACS. Validate predictions with experimental yields in Suzuki-Miyaura coupling trials .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-methyl-2-(trichloromethoxy)benzene
Reactant of Route 2
1-Chloro-3-methyl-2-(trichloromethoxy)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.